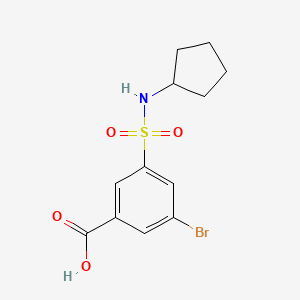![molecular formula C23H30N6O B3797104 2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B3797104.png)
2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, a pyrrolidine ring, which is a five-membered ring with nitrogen, and a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and triazole rings are aromatic, contributing to the stability of the molecule. The pyrrolidine ring introduces a basic nitrogen into the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The presence of the benzimidazole and triazole rings suggests that it might participate in reactions typical of aromatic compounds. The pyrrolidine ring could potentially undergo reactions involving the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Factors such as polarity, molecular size, and the presence of aromatic rings would all influence its properties .Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The presence of multiple functional groups suggests that it could interact with a variety of biological molecules .
Safety and Hazards
Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it. It’s also important to consider potential toxicity, especially if the compound is intended for use as a drug .
Zukünftige Richtungen
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of similar compounds, investigating their properties, and studying their potential applications .
Eigenschaften
IUPAC Name |
[1-(2-cyclohexylethyl)triazol-4-yl]-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-16-9-10-18-19(14-16)25-22(24-18)21-8-5-12-29(21)23(30)20-15-28(27-26-20)13-11-17-6-3-2-4-7-17/h9-10,14-15,17,21H,2-8,11-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTJSKDGIFWDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN3C(=O)C4=CN(N=N4)CCC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}amino)ethyl]imidazolidin-2-one](/img/structure/B3797021.png)

![N-[1-(hydroxymethyl)propyl]-2-methyl-N-(3-thienylmethyl)-1H-benzimidazole-5-carboxamide](/img/structure/B3797042.png)
![2-ethyl-5-methyl-5'-phenyl-3'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3H,3'H-4,4'-biimidazole](/img/structure/B3797045.png)
![ethyl 3-(3-chlorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B3797048.png)
![[2-(6-aminopyridin-3-yl)phenyl]methanol](/img/structure/B3797061.png)
![2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide](/img/structure/B3797063.png)

![4-ethoxy-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B3797068.png)
![3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B3797071.png)
![{3-(2-phenylethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanol](/img/structure/B3797084.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3797101.png)
![[3-benzyl-1-(2,4-dimethylbenzoyl)-3-piperidinyl]methanol](/img/structure/B3797112.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)prolinamide](/img/structure/B3797118.png)
